molecular formula C14H19N3O B7761800 N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline

Cat. No.: B7761800
M. Wt: 245.32 g/mol
InChI Key: LWOUEFFJBKBTAL-UHFFFAOYSA-N
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Description

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyrazole ring substituted with an ethyl and a methyl group, which is further connected to a methoxyaniline moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl and methyl halides in the presence of a base such as potassium carbonate.

    Coupling with Methoxyaniline: The alkylated pyrazole is then coupled with 4-methoxyaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-chloroaniline
  • N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-nitroaniline
  • N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-aminobenzonitrile

Uniqueness

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial processes.

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-4-17-10-12(11(2)16-17)9-15-13-5-7-14(18-3)8-6-13/h5-8,10,15H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOUEFFJBKBTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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